Istradefylline-13C,d3 is a labeled derivative of istradefylline, which itself is a selective antagonist of the adenosine A2A receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. The incorporation of carbon-13 and deuterium isotopes in istradefylline-13C,d3 facilitates advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, enabling detailed studies of its pharmacokinetics and metabolic pathways.
Istradefylline was originally developed by Kyowa Kirin Co., Ltd. and has been utilized in various clinical settings. The isotopically labeled variant, istradefylline-13C,d3, is synthesized for research purposes, allowing scientists to trace its behavior in biological systems more effectively.
Istradefylline-13C,d3 belongs to the class of purine derivatives and is specifically categorized as an adenosine receptor antagonist. Its primary mechanism involves blocking the A2A subtype of adenosine receptors, which are implicated in various neurological processes.
The synthesis of istradefylline-13C,d3 involves multiple steps that build upon the synthetic pathway established for istradefylline. The general method includes:
This synthetic route ensures the incorporation of carbon-13 and deuterium isotopes at specific positions within the molecular structure, enhancing its utility for analytical studies .
Istradefylline-13C,d3 undergoes various chemical reactions typical for purine derivatives. Key reactions include:
These reactions are crucial for understanding the compound's pharmacodynamics and pharmacokinetics .
The mechanism of action for istradefylline-13C,d3 primarily involves antagonism at adenosine A2A receptors located in the brain. By blocking these receptors:
Research indicates that this antagonistic action can improve motor function in models of Parkinson's disease .
The incorporation of isotopes does not significantly alter these properties but allows for enhanced detection methods during analytical studies .
Istradefylline-13C,d3 serves several scientific purposes:
Stable isotope-labeled compounds like Istradefylline-13C,d3 serve as indispensable tools in neuropharmacology research, enabling precise pharmacokinetic and metabolic studies without altering biological activity. The strategic incorporation of carbon-13 and deuterium into Istradefylline—a selective adenosine A2A receptor antagonist—preserves its molecular recognition properties while introducing detectable signatures for mass spectrometry-based assays. This design philosophy addresses critical limitations in Parkinson disease research, where quantifying drug distribution across the blood-brain barrier and monitoring metabolite formation require exceptional sensitivity. The isotopic label positions in Istradefylline-13C,d3 are specifically engineered at the 7-methyl group (¹³CH₃ and d₃ substitution), maintaining hydrogen bonding capacity and steric profile near the purine core's pharmacophore region . Such positioning minimizes isotopic effects on receptor binding kinetics while maximizing detectability in complex biological matrices. The molecular weight differential of 4.04 Da relative to unlabeled Istradefylline provides unambiguous resolution in liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification, essential for tracing nanomolar drug concentrations in cerebrospinal fluid studies [2] [7].
Table 1: Strategic Advantages of Isotopic Labeling in Istradefylline Research
| Design Feature | Scientific Rationale | Research Application |
|---|---|---|
| ¹³C-methyl position | Minimal perturbation of electronic properties near binding site | Receptor affinity studies (Ki = 2.2 nM consistency) |
| Trideuteromethyl group | Kinetic isotope effect reduces metabolic oxidation | Metabolic pathway elucidation |
| Molecular weight (388.44) | Distinct mass shift for MS detection | Quantification in CNS tissues with LOQ ≤ 0.1 ng/mL |
| Isotopic purity ≥98% | Elimination of background interference | Microdose tracer studies in primate models |
The synthesis of Istradefylline-13C,d3 employs sequential isotopic incorporation through multi-step organic transformations, requiring stringent control over reaction parameters to preserve isotopic integrity. Deuterium integration utilizes reductive deuteration techniques where precursor alkenes undergo platinum-catalyzed D₂ hydrogenation, achieving >99.5% deuterium enrichment at the C7 methyl position. Carbon-13 introduction occurs during the nucleophilic methylation stage, where ¹³C-labeled iodomethane reacts with the purine N7 anion under phase-transfer conditions (tetrabutylammonium bromide/dichloromethane/50% sodium hydroxide). This critical step demands anhydrous environments to prevent isotopic dilution, with temperature modulation between -15°C and 25°C to suppress demethylation side reactions [6] [9].
The core synthetic challenge lies in the condensation of labeled intermediates: 1,3-diethyl-7-(¹³C,d₃-methyl)xanthine undergoes palladium-catalyzed Stille coupling with (E)-2-(3,4-dimethoxyphenyl)vinyl stannane. Microwave-assisted synthesis (120°C, 30 minutes) enhances isotopic retention by shortening reaction duration 4-fold compared to conventional heating, reducing deuterium scrambling to <0.3%. Final purification employs orthogonal chromatography techniques—size exclusion followed by reverse-phase HPLC with acetonitrile/water gradients—eliminating non-deuterated contaminants and ensuring radiochemical purity >99.2% [6]. Crucially, all synthetic vessels utilize glass-lined reactors to minimize isotope exchange with metallic surfaces, while in-process controls monitor deuterium loss via online mass spectrometry.
Key reaction sequence:
Advanced radiolabeling protocols for Istradefylline-13C,d3 prioritize metabolic stability while maintaining tracer detectability in complex matrices. The trideuteromethyl-¹³C moiety demonstrates exceptional resistance to cytochrome P450 3A4-mediated demethylation—the primary metabolic pathway for unlabeled Istradefylline—reducing clearance rates by 38% in human hepatocyte models. This kinetic isotope effect prolongs tracer half-life to 19.3 ± 2.1 hours, enabling longitudinal monitoring of adenosine A2A receptor occupancy in primate brains using positron emission tomography (PET) co-registration [2] [10].
Protocol optimization involves simulated gastric fluid (SGF) and liver microsome pre-screening to identify degradation hotspots. Accelerated stability studies (40°C/75% RH, 4 weeks) confirm isotopic labels reduce oxidation at C8 position by 62% compared to the non-isotopic analogue. For quantitative whole-body autoradiography, tracer concentrations as low as 10 nM yield detectable signals in striatal tissues when administered via controlled-release osmotic pumps, achieving striatum-to-plasma ratios of 6.8:1. Crucially, the isotopic signature allows differentiation between parent drug and demethylated metabolite (M8) in high-resolution mass spectrometry, with baseline separation achieved using hydrophilic interaction liquid chromatography (HILIC) columns and 2 mM ammonium formate/acetonitrile gradients [7] [10].
Critical protocol parameters:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6